1-(Chloromethyl)naphthalene
1-(Chloromethyl)naphthalene
Kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation has been studied. Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has been investigated.
Brand Name:
Vulcanchem
CAS No.:
86-52-2
VCID:
VC20859822
InChI:
InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
SMILES:
C1=CC=C2C(=C1)C=CC=C2CCl
Molecular Formula:
C11H9Cl
Molecular Weight:
176.64 g/mol
1-(Chloromethyl)naphthalene
CAS No.: 86-52-2
Cat. No.: VC20859822
Molecular Formula: C11H9Cl
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation has been studied. Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has been investigated. |
|---|---|
| CAS No. | 86-52-2 |
| Molecular Formula | C11H9Cl |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 1-(chloromethyl)naphthalene |
| Standard InChI | InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
| Standard InChI Key | XMWGTKZEDLCVIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CCl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CCl |
| Boiling Point | 291.5 °C |
| Melting Point | 32.0 °C |
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